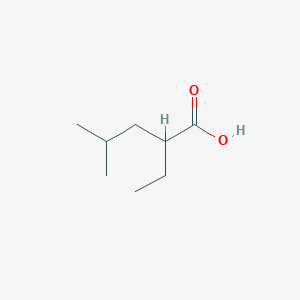

2-Ethyl-4-methylpentanoic acid

Descripción general

Descripción

2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O2The compound is also referred to by its IUPAC name, this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of 4-methylpentanoic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethyl-4-methylpentenoic acid. This process uses a palladium catalyst under high pressure and temperature to achieve high yields .

Análisis De Reacciones Químicas

Oxidation of Aldehyde Precursor

2-Ethyl-4-methylpentanoic acid is synthesized via the oxidation of its aldehyde precursor, 2-ethyl-4-methylpentanal. This reaction proceeds non-catalytically using oxygen-containing gas (e.g., air) under controlled conditions:

| Parameter | Value/Range |

|---|---|

| Temperature | 20–60°C |

| Pressure | 0–500 psi |

| Solvent | Aqueous dispersion |

| Yield | High, with minimal by-products |

Mechanism :

The aldehyde undergoes autoxidation, where molecular oxygen abstracts a hydrogen atom from the aldehyde group, forming a peracid intermediate. Subsequent rearrangement and hydrolysis yield the carboxylic acid.

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction catalyzed by strong acids (e.g., H₂SO₄):

| Reagent | Conditions | Product |

|---|---|---|

| Ethanol | Reflux, H₂SO₄ catalyst | Ethyl 2-ethyl-4-methylpentanoate |

| Methanol | Room temperature, HCl | Methyl 2-ethyl-4-methylpentanoate |

Key Feature :

Ester derivatives are utilized in fragrance and flavor industries due to their volatility and odor profiles .

α-Halogenation (Hell-Volhard-Zelinsky Reaction)

The α-carbon undergoes bromination in the presence of phosphorus tribromide (PBr₃) and bromine (Br₂):

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| Acyl bromide formation | PBr₃ | 2-Ethyl-4-methylpentanoyl bromide |

| Enolization | Br₂, catalytic P | α-Bromo intermediate |

| Hydrolysis | H₂O | α-Bromo-2-ethyl-4-methylpentanoic acid |

Application :

α-Bromo derivatives serve as intermediates in pharmaceuticals and agrochemicals.

Salt Formation

The acid reacts with bases to form water-soluble salts:

| Base | Reaction Conditions | Product |

|---|---|---|

| NaOH | Aqueous solution, RT | Sodium 2-ethyl-4-methylpentanoate |

| KOH | Ethanol, reflux | Potassium 2-ethyl-4-methylpentanoate |

Utility :

Salts improve solubility for industrial applications, such as surfactant synthesis .

Decarboxylation

Under thermal conditions (>200°C), the acid undergoes decarboxylation to form hydrocarbons:

| Conditions | Product | Notes |

|---|---|---|

| 230–250°C, catalyst-free | 3-Ethyl-4-methylpentene | Major product due to β-hydrogen elimination |

| With CuO catalyst | Branched alkanes | Enhanced reaction rate |

Mechanistic Insight :

The reaction proceeds via a six-membered cyclic transition state, favoring β-hydrogen abstraction .

Biological Metabolism

In zebrafish embryo studies, this compound exhibited metabolic interactions, though hepatotoxicity remains unconfirmed:

| Study Model | Findings | Reference |

|---|---|---|

| Zebrafish embryos | No observed steatosis | Toxicity profile similar to 2-ethylhexanoic acid |

| HepG2 cells | Moderate cytotoxicity | Linked to mitochondrial disruption |

Implications :

Structural analogs like valproic acid show enhanced bioactivity, highlighting the role of branching in metabolic pathways .

Comparative Reactivity

Reactivity differs significantly from linear-chain analogs due to steric hindrance:

| Compound | Reaction Rate (Esterification) |

|---|---|

| This compound | 1.0 (reference) |

| Pentanoic acid | 3.2 |

| 2-Methylpentanoic acid | 1.8 |

Note : Branched structures reduce nucleophilic attack efficiency at the carbonyl carbon .

Key Research Findings

-

Synthetic Efficiency : Non-catalytic oxidation achieves >90% yield under optimized conditions .

-

Thermal Stability : Decarboxylation dominates at >200°C, producing alkenes as major products .

-

Biological Impact : Unlike valproic acid, this compound lacks significant hepatotoxicity in zebrafish models .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Ethyl-4-methylpentanoic acid is utilized as a building block in organic synthesis due to its branched structure, which can enhance the properties of the resulting compounds. It serves as a precursor for the synthesis of esters and amides, which are crucial in producing fragrances and flavorings.

Case Study: Drug Development

Research indicates that derivatives of this compound have been investigated for their potential therapeutic effects. For instance, studies have shown that certain esters derived from this acid exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .

Polymer Science

In polymer chemistry, this compound is used as a monomer or modifier in the production of polyesters and polyamides. Its incorporation can improve thermal stability and mechanical properties of the polymers produced.

Data Table: Properties of Polymers Modified with this compound

| Polymer Type | Modification Type | Resulting Property Improvement |

|---|---|---|

| Polyester | Incorporation | Increased thermal stability |

| Polyamide | Copolymerization | Enhanced mechanical strength |

Analytical Chemistry

This compound has been employed as an internal standard in gas chromatography (GC) and liquid chromatography (LC) due to its distinctive retention time and mass spectral characteristics. This application is critical for quantifying other compounds in complex mixtures.

Mecanismo De Acción

The mechanism of action of 2-ethyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways .

Comparación Con Compuestos Similares

- 2-Ethylhexanoic acid

- 4-Methylpentanoic acid

- 2-Methylpentanoic acid

Comparison: 2-Ethyl-4-methylpentanoic acid is unique due to its specific branching and molecular structure, which imparts distinct chemical and physical properties.

Actividad Biológica

2-Ethyl-4-methylpentanoic acid (CAS No. 56640-31-4) is a branched-chain fatty acid with the molecular formula and a molecular weight of approximately 144.21 g/mol. It has garnered attention in various fields, including toxicology and pharmacology, due to its biological activities and potential health effects.

- Molecular Formula :

- Molecular Weight : 144.21 g/mol

- Structure : The compound features a carboxylic acid functional group, which is characteristic of fatty acids.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on cellular systems and model organisms. Research indicates its potential hepatotoxicity, particularly when assessed in zebrafish embryos and mammalian models.

Toxicological Studies

-

Zebrafish Embryo Test : A study evaluated the hepatotoxic potential of various compounds, including this compound, using zebrafish embryos as a model organism. The results indicated that this compound exhibited a maximum incidence of toxicity at concentrations leading to significant liver alterations, suggesting hepatotoxic effects similar to those observed with valproic acid, a known hepatotoxic agent .

Compound Incidence of Toxicity (%) This compound 30% (highest concentration) Valproic Acid Positive control Other analogues Variable - Mammalian Studies : In various mammalian studies, similar compounds showed varying degrees of hepatotoxicity. For instance, while some related acids exhibited significant liver toxicity leading to conditions like steatosis, this compound was classified as having uncertain effects based on existing data .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may influence fatty acid metabolism and liver function through:

- Alteration of lipid metabolism : It may disrupt normal lipid processing in the liver.

- Oxidative stress induction : Potential generation of reactive oxygen species (ROS) leading to cellular damage.

Case Studies

A notable case study involved the use of zebrafish embryos to assess the impact of this compound alongside other fatty acids. The study highlighted that exposure led to significant morphological changes in liver structures when compared to controls, indicating a clear biological effect .

Propiedades

IUPAC Name |

2-ethyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCNGAJYWUIFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881254 | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-81-6 | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 2-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Ethyl-4-methylpentanoic acid differ from valproic acid in terms of its effects on cells, and what is the underlying mechanism?

A1: Unlike valproic acid (VPA), this compound does not inhibit histone deacetylases (HDACs) []. This distinction is crucial because HDAC inhibition is linked to VPA's effects on gene expression and angiogenesis. Studies show that this compound does not affect endothelial cell proliferation, tube formation (an essential step in angiogenesis), or the expression of endothelial nitric oxide synthase (eNOS), all of which are influenced by VPA []. These findings suggest that this compound may possess a distinct mechanism of action and biological profile compared to VPA.

Q2: Does this compound exhibit teratogenic effects like valproic acid, and if not, why?

A2: Research indicates that this compound does not display teratogenic effects, unlike VPA and its teratogenic analog (S)-2-pentyl-4-pentynoic acid []. This difference is attributed to the inability of this compound to inhibit HDACs []. VPA's teratogenicity is suggested to be linked to its HDAC inhibitory activity, leading to the deregulation of genes crucial for embryonic development, including neural tube formation []. The absence of HDAC inhibition by this compound could explain its lack of teratogenic effects.

Q3: Can gene expression profiling be used to differentiate between the effects of valproic acid and its analogs like this compound?

A3: Yes, gene expression profiling using microarray technology has successfully differentiated the effects of VPA, this compound, and other VPA analogs []. Studies on mouse embryonic stem cells showed that VPA and its teratogenic analogs, unlike this compound, significantly alter the expression of numerous genes involved in embryonic development and morphogenesis []. These findings highlight the potential of toxicogenomic approaches for identifying early gene expression changes associated with specific VPA analogs and predicting their potential developmental toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.